

Patient-Reported Outcomes in Balcinrenone vs. Placebo Clinical Trials: A Comparative Guide

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Compound of Interest

Compound Name: *Balcinrenone*

Cat. No.: *B605790*

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This guide provides a comparative analysis of patient-reported outcomes (PROs) in clinical trials involving **Balcinrenone**, a novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator. **Balcinrenone** is currently under investigation for the treatment of heart failure (HF) and chronic kidney disease (CKD), often in combination with other therapies.^{[1][2][3][4][5][6][7]} This document focuses on trials with a placebo or active-comparator arm to objectively assess the impact of **Balcinrenone** on patients' perception of their health status.

Overview of Balcinrenone Clinical Trials and Patient-Reported Outcomes

Clinical trials for **Balcinrenone** have primarily focused on renal and cardiovascular endpoints. However, the ongoing Phase III trial, BALANCED-HF (NCT06307652), has incorporated a key patient-reported outcome measure, the Kansas City Cardiomyopathy Questionnaire (KCCQ), as a secondary endpoint.^{[8][9][10][11][12][13]} This marks a significant step in understanding the holistic impact of **Balcinrenone** on patients with heart failure and impaired kidney function.

The MIRACLE Phase IIb trial (NCT04595370), which was terminated early due to slow recruitment, primarily focused on the urinary albumin-to-creatinine ratio (UACR) and did not report on patient-reported outcomes.^{[3][4][7][14]} Similarly, the MIRO-CKD Phase IIb trial (NCT06350123) is designed to assess the effect of **Balcinrenone** on albuminuria.^{[2][15][16]}

Quantitative Data Summary

The primary source of quantitative data on patient-reported outcomes for **Balcinrenone** is the ongoing BALANCED-HF trial. As this trial is not yet complete, the data presented below is a template based on the trial's design. The results will be updated as they become publicly available.

Table 1: Patient-Reported Outcomes in the BALANCED-HF (NCT06307652) Trial (Anticipated Data Structure)

Outcome Measure	Balcinrenone 15 mg + Dapagliflozin 10 mg	Balcinrenone 40 mg + Dapagliflozin 10 mg	Dapagliflozin 10 mg (Active Comparator)
Baseline KCCQ Total Symptom Score (Mean ± SD)	Data Not Yet Available	Data Not Yet Available	Data Not Yet Available
Change from Baseline in KCCQ Total Symptom Score at 24 Weeks (Mean ± SD)	Data Not Yet Available	Data Not Yet Available	Data Not Yet Available
p-value vs. Active Comparator	Data Not Yet Available	Data Not Yet Available	N/A

Experimental Protocols

BALANCED-HF Trial (NCT06307652) - Patient-Reported Outcome Protocol

The BALANCED-HF trial is a Phase III, randomized, double-blind, active-controlled study evaluating the efficacy and safety of **Balcinrenone** in combination with Dapagliflozin in patients with heart failure and impaired kidney function.[\[8\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Patient Population: The study enrolls patients aged 18 years and older with a documented diagnosis of symptomatic heart failure (NYHA class II-IV), a recent HF event, and an estimated glomerular filtration rate (eGFR) between ≥ 20 and < 60 mL/min/1.73 m².[\[10\]](#)[\[12\]](#)

Treatment Arms:

- **Balcinrenone** 15 mg in combination with Dapagliflozin 10 mg
- **Balcinrenone** 40 mg in combination with Dapagliflozin 10 mg
- Dapagliflozin 10 mg (acting as the active comparator for **Balcinrenone**)[8][11]

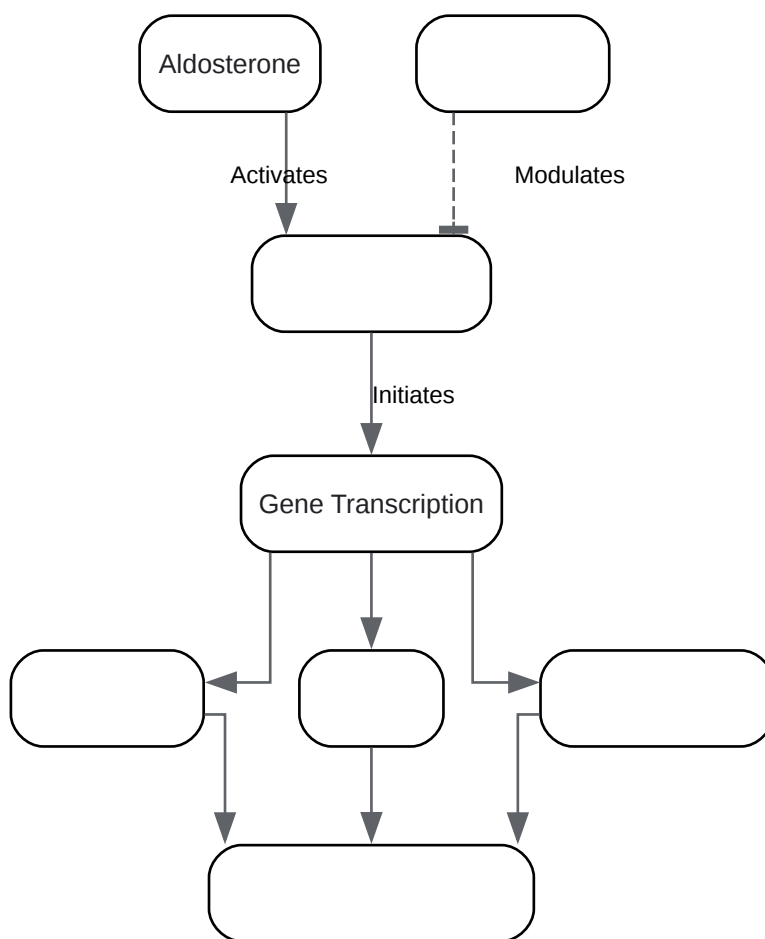
Patient-Reported Outcome Measure: The Kansas City Cardiomyopathy Questionnaire (KCCQ) is utilized to assess the patient's perception of their health status. The KCCQ is a 23-item, self-administered questionnaire that quantifies physical function, symptoms (frequency, severity, and recent change), social function, self-efficacy and knowledge, and quality of life. Scores are transformed to a 0-100 scale, where higher scores indicate better health status.

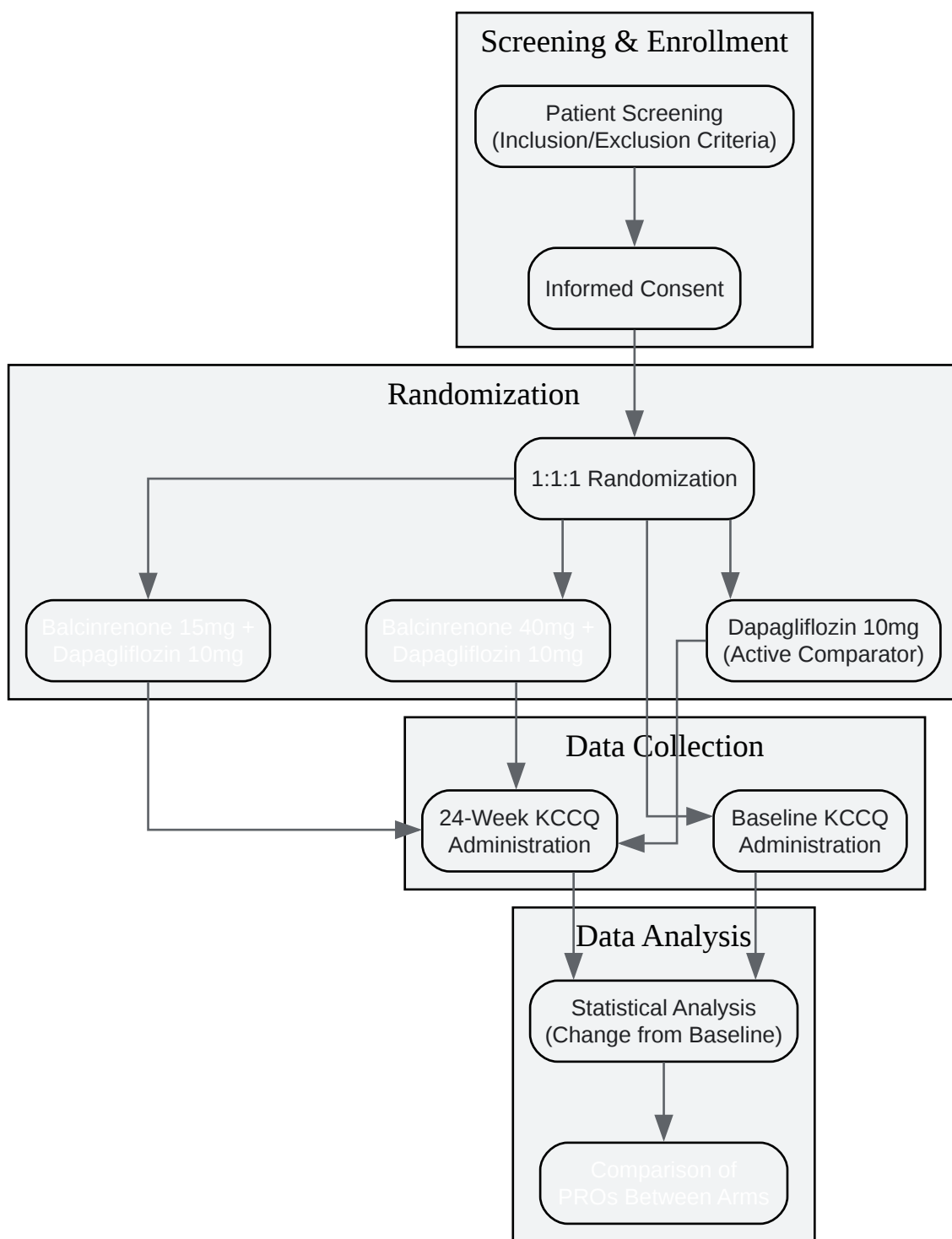
Data Collection: The KCCQ is administered at baseline and at 24 weeks post-randomization. The primary PRO endpoint is the change from baseline in the KCCQ Total Symptom Score.[8][9][10]

Signaling Pathways and Experimental Workflows

Balcinrenone's Mechanism of Action

Balcinrenone is a selective mineralocorticoid receptor (MR) modulator. Overactivation of the MR by aldosterone contributes to inflammation, fibrosis, and sodium and water retention, which are key pathophysiological mechanisms in heart failure and chronic kidney disease. By modulating the MR, **Balcinrenone** aims to mitigate these detrimental effects.[1]





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